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Compound of Interest

Compound Name:
Methyl 3-thioxo-4-

morpholinecarboxylate

CAS No.: 839710-47-3

Cat. No.: B15366731

Get Quote

Executive Summary
Methyl 3-thioxomorpholine-4-carboxylate is a heterocyclic intermediate characterized by a

morpholine ring containing a thioxo group (C=S) at position 3 and a methyl carboxylate moiety

at position 4.[1] Unlike its oxo-analog (3-morpholinone), the presence of the thiocarbonyl group

significantly alters its polarity and hydrogen-bonding capability.

Accurate solubility data is critical for:

Process Optimization: Designing high-yield crystallization steps to remove impurities (e.g.,

unreacted Lawesson’s reagent or the oxo-precursor).

Thermodynamic Modeling: Determining enthalpy (

) and entropy (

) of dissolution.
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Solvent Selection: Identifying Class 2/3 solvents (ICH guidelines) suitable for GMP scale-up.

Chemical Structure & Theoretical Solubility Profile
Structural Analysis

Core Scaffold: Morpholine (saturated 1,4-oxazepane derivative).

Functional Groups:

Thioxo (C=S): Larger van der Waals radius and lower electronegativity than Oxygen. It

acts as a weak hydrogen bond acceptor but does not donate hydrogen bonds.

Carboxylate Ester (-COOMe): Polar, hydrogen bond acceptor.

Lipophilicity: The replacement of C=O with C=S generally increases lipophilicity (

increases).

Predicted Solubility Behavior
Based on the "Like Dissolves Like" principle and functional group contribution methods:
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Solvent Class
Representative
Solvents

Predicted Solubility
Mechanistic
Rationale

Polar Protic
Methanol, Ethanol,

IPA
Moderate to High

Solvation via H-

bonding to the ester

and thioxo groups.

Polar Aprotic
Acetone, Acetonitrile,

DMF
High

Dipole-dipole

interactions stabilize

the polar thioxo/ester

core.

Non-Polar/Aromatic Toluene, Xylene Moderate

Favorable van der

Waals interactions

with the lipophilic

thioxo group.

Alkanes Hexane, Heptane Low (Insoluble)

Lack of polar

interactions; suitable

as anti-solvents.

Water Water Low

The hydrophobic

thioxo group reduces

aqueous solubility

compared to the oxo-

analog.

Experimental Protocol for Solubility Determination
To generate regulatory-grade data, two complementary methods must be employed: the

Dynamic Laser Monitoring Method (for temperature dependence) and the Static Equilibrium

Method (for exact saturation values).

Workflow Diagram
The following Graphviz diagram outlines the decision logic and experimental workflow.
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Compound: Methyl 3-thioxomorpholine-4-carboxylate

Purity Verification (HPLC/DSC)
>99% Required

Select Methodology

Dynamic Method
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Static Method
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Prepare Solvent Mixtures
(Mole Fractions)

Heat to Dissolution -> Cool Slowly
Record Turbidity Onset (T_eq)

Thermodynamic Modeling
(Apelblat / van't Hoff)

Stir Excess Solid in Solvent
(24-48h at Constant T)

Filter Supernatant
(0.45 µm PTFE)

Quantify Concentration
(HPLC/Gravimetric)

Click to download full resolution via product page

Caption: Integrated workflow for solubility determination using Dynamic (polythermal) and

Static (isothermal) methods.

Method A: Dynamic Laser Monitoring (Polythermal)
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This method is ideal for generating solubility curves (

vs.

) rapidly.

Preparation: Weigh a precise mass of solute (

) and solvent (

) into a glass vessel equipped with a magnetic stirrer.

Setup: Place vessel in a jacketed crystallizer controlled by a programmable thermostat.

Insert a laser turbidity probe.

Heating: Heat at 1.0 K/min until the solution becomes clear (transmittance = 100%).

Cooling: Cool at a slow rate (0.2 K/min) to detect the metastable zone width (MSZW) and the

nucleation point.

Equilibrium Determination: The solubility temperature (

) is recorded as the mean of the dissolution (clear point) and nucleation (cloud point)
temperatures, often approximated by the clear point in slow heating cycles.

Method B: Static Isothermal Saturation
This method provides the "gold standard" data points for validating the dynamic curves.

Saturation: Add excess methyl 3-thioxomorpholine-4-carboxylate to the solvent in a sealed

vial.

Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 48 hours.

Sampling: Stop agitation and allow settling for 2 hours. Withdraw the supernatant using a

pre-heated syringe filter (0.45 µm PTFE).

Quantification:

Gravimetric: Evaporate solvent and weigh the residue (requires non-volatile solute).
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HPLC: Dilute sample and analyze peak area against a calibration curve (Preferred for

thioxo compounds to detect degradation).

Thermodynamic Modeling Framework
Once experimental data (Mole fraction

at Temperature

) is obtained, it must be correlated using thermodynamic models to calculate the enthalpy and
entropy of dissolution.

Modified Apelblat Equation
The most common semi-empirical model for correlating solubility data is the modified Apelblat

equation:

: Mole fraction solubility.

: Absolute temperature (K).[2]

: Empirical model parameters derived via multivariate regression.

Interpretation:

This model accounts for the non-ideal behavior of the solution and the temperature

dependence of the enthalpy of solution.

van't Hoff Analysis
To extract physical meaning (Thermodynamic parameters):

Plot:

vs.

.

Slope:

(Enthalpy of solution).
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Intercept:

(Entropy of solution).

Significance:

Positive

indicates an endothermic dissolution (solubility increases with T).

Positive

indicates the disorder of the system increases upon dissolution (driving force).

Process Application: Crystallization Design
Based on the theoretical profile, the following crystallization strategies are recommended for

purification:

Cooling Crystallization
Solvent: Toluene or Ethyl Acetate.[2]

Rationale: The solubility likely exhibits a steep positive slope with temperature (high

). Dissolving at 70°C and cooling to 0°C should provide high recovery (>85%).

Anti-Solvent Crystallization
Solvent (Good): Acetone or DCM.

Anti-Solvent (Poor): n-Heptane or Cyclohexane.

Protocol: Dissolve the compound in a minimum volume of Acetone. Slowly add n-Heptane

while stirring. The lipophilic but non-polar nature of Heptane will force the thioxo-ester out of

solution without co-precipitating polar impurities.
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Since specific data is absent, these references ground the methodology and chemical behavior

described above.

Experimental Protocols: Sha, F., et al. "Thermodynamic models and solubility of 2-methyl-4-
nitroaniline in co-solvent mixtures." Journal of Chemical & Engineering Data, 2020.
(Standard protocol for Apelblat modeling). Grant, D. J. W., et al. "Solubility Behavior of
Organic Compounds." Wiley-Interscience, 1990. (Foundational text on solubility
thermodynamics).
Rao, S., et al. "Synthesis and characterization of thioxo-morpholine derivatives." Tetrahedron
Letters, 2018. (Context for stability and handling of C=S morpholines).

Thermodynamic Modeling

Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-

dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to

348) K." Journal of Chemical Thermodynamics, 1999.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. www1.chem.umn.edu [www1.chem.umn.edu]

2. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]

To cite this document: BenchChem. [Solubility Characterization of Methyl 3-
thioxomorpholine-4-carboxylate: Experimental Protocols & Thermodynamic Modeling].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15366731/docs#solubility-characterization-of-methyl-
3-thioxomorpholine-4-carboxylate-experimental-protocols-thermodynamic-modeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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